molecular formula C17H15BrN2O2 B2885891 4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole CAS No. 76973-57-4

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B2885891
CAS No.: 76973-57-4
M. Wt: 359.223
InChI Key: HDJHZQDIRWCTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a brominated 1,3-diaryl pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features methoxyphenyl substituents and serves as a valuable chemical scaffold for the design and synthesis of novel bioactive molecules. Pyrazole analogs are a class of nitrogenous heterocycles that play an essential role in drug discovery, with some derivatives, such as Celecoxib, being established anti-inflammatory drugs . Scientific studies on structurally similar 1,3-diaryl pyrazole compounds have demonstrated consistently excellent in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model, with some derivatives showing higher potency than standard reference drugs like indomethacin and celebrex . The presence of both bromo and methoxyphenyl functional groups on the pyrazole core is a key structural feature that influences biological activity and can be utilized for further chemical modifications. This makes the compound a promising intermediate for developing new therapeutic agents. Beyond anti-inflammatory applications, research into pyrazole derivatives has also explored their potential as antibacterial and antitumor agents, as well as their use in the synthesis of more complex heterocyclic systems like 1,3-thiazoline derivatives for molecular docking studies against bacterial targets . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-21-13-7-3-11(4-8-13)16-15(18)17(20-19-16)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJHZQDIRWCTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The most widely reported method for constructing the pyrazole scaffold involves reacting 1,3-bis(4-methoxyphenyl)propane-1,3-dione with hydrazine hydrate under acidic or basic conditions.

Representative Procedure:

  • Combine 1,3-bis(4-methoxyphenyl)propane-1,3-dione (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (50 mL).
  • Add cerium(III) L-proline complex ([Ce(L-Pro)₂]₂(Oxa), 5 mol%) as a catalyst.
  • Reflux at 80°C for 4–6 hours under nitrogen.
  • Isolate 3,5-bis(4-methoxyphenyl)-1H-pyrazole via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Key Parameters:

Factor Optimal Range Yield Impact
Catalyst Loading 5–7 mol% Ce(III) <5%: ≤60%; ≥7%: ≥85%
Solvent Ethanol DMF reduces yield by 20%
Temperature 75–85°C <70°C: Incomplete reaction

This method typically achieves 70–85% yield, with the cerium catalyst enhancing cyclization kinetics through Lewis acid activation.

One-Pot Synthesis from Phenacyl Bromides and Hydrazones

Adapting protocols from Singh et al., 3,5-bis(4-methoxyphenyl)-1H-pyrazole can be synthesized via a one-pot reaction between 4-methoxyphenacyl bromide and 4-methoxybenzalhydrazine:

Optimized Conditions:

  • Mix 4-methoxyphenacyl bromide (1.0 mmol) and 4-methoxybenzalhydrazine (1.4 mmol) in ethanol (15 mL).
  • Reflux at 78°C for 30–45 minutes.
  • Quench with ice water and extract with dichloromethane.
  • Purify by recrystallization from methanol.

Performance Metrics:

Parameter Value
Yield 88–91%
Purity (HPLC) ≥98%
Reaction Scale Up to 500 g demonstrated

This method eliminates intermediate isolation steps, making it industrially viable. The excess hydrazone drives the reaction to completion while minimizing dimerization byproducts.

Regioselective Bromination at the 4-Position

N-Bromosuccinimide (NBS) in Polar Aprotic Solvents

Bromination of 3,5-bis(4-methoxyphenyl)-1H-pyrazole using NBS in dimethylformamide (DMF) achieves high regioselectivity for the 4-position:

Procedure:

  • Dissolve 3,5-bis(4-methoxyphenyl)-1H-pyrazole (5 mmol) in anhydrous DMF (20 mL).
  • Add NBS (5.5 mmol) portionwise at 0–5°C.
  • Warm to 25°C and stir for 8 hours.
  • Pour into ice-water, filter, and wash with cold methanol.

Reaction Outcomes:

Condition Result
Stoichiometry (NBS) 1.1 eq optimal
Temperature 0°C → 25°C
Yield 78–82%
Regioselectivity >95% 4-bromo

The methoxy groups’ electron-donating effects direct electrophilic bromination to the para position relative to the pyrazole nitrogens. Excess NBS (>1.2 eq) leads to dibromination at the 4- and 1-positions, reducing monobromo yield to <50%.

Molecular Bromine in Acetic Acid

Alternative bromination using Br₂ in acetic acid provides comparable yields but requires careful stoichiometric control:

Scalable Protocol:

  • Suspend 3,5-bis(4-methoxyphenyl)-1H-pyrazole (1 mol) in glacial acetic acid (5 L).
  • Add Br₂ (1.05 mol) dropwise at 40°C over 2 hours.
  • Stir for 4 additional hours at 40°C.
  • Neutralize with NaHCO₃, extract with ethyl acetate.

Comparative Data:

Metric NBS/DMF Br₂/AcOH
Yield 78–82% 75–80%
Byproducts <3% 5–8% dibromo
Scalability Batch (≤10 kg) Continuous (≥100 kg)

While Br₂ offers cost advantages for large-scale production, NBS is preferred for small batches due to easier handling and reduced corrosion risks.

Integrated Synthesis Pathways

Two-Step Route: Cyclocondensation Followed by Bromination

Combining Sections 1.1 and 2.1 provides a modular approach:

Overall Yield Calculation:

  • Pyrazole formation: 85%
  • Bromination: 80%
  • Total yield : 68%

Advantages:

  • Enables independent optimization of each step
  • Suitable for structural analogs with sensitive functional groups

One-Pot Bromocyclization Strategy

Emerging methods adapted from Enamine suggest concurrent cyclization and bromination:

Experimental Approach:

  • React 1,3-bis(4-methoxyphenyl)propane-1,3-dione (1 eq) with hydrazine hydrate (1.2 eq) and NBS (1.1 eq) in acetonitrile.
  • Heat at 70°C for 6 hours under N₂.

Preliminary Results:

  • Yield: 65–70%
  • Purity: 90–92%
  • Requires further optimization to suppress NBS decomposition

Analytical Characterization

Critical quality control parameters for the final compound:

Spectroscopic Data:

Technique Key Features
¹H NMR (500 MHz, DMSO-d₆) δ 7.92 (d, J=8.8 Hz, 4H, ArH), 7.08 (s, 1H, pyrazole-H), 3.85 (s, 6H, OCH₃)
¹³C NMR (125 MHz, DMSO-d₆) δ 160.1 (C-O), 143.6 (C-Br), 128.3–114.7 (ArC), 55.2 (OCH₃)
HRMS (ESI+) m/z 429.0321 [M+H]⁺ (calc. 429.0324)

Thermal Properties:

  • Melting point: 192–195°C (decomposition observed >200°C)
  • TGA: 5% weight loss at 210°C under N₂

Industrial Scale Considerations

Continuous Flow Bromination

Adapting technology from, a flow reactor system enhances bromination safety and efficiency:

Flow Parameters:

Variable Value
Reactor Volume 50 mL
Residence Time 8 minutes
Temperature 25°C
Throughput 1.2 kg/hour

This method reduces bromine exposure and improves heat dissipation compared to batch processes.

Solvent Recovery Systems

Given the high DMF usage in NBS-based routes (>20 L/kg product), implementing vacuum distillation with:

  • 98% solvent recovery efficiency
  • <50 ppm residual DMF in final product

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic and transition-metal-catalyzed substitutions, enabling diverse functionalization:

Nucleophilic Substitution

  • Methoxylation : Treatment with sodium methoxide in methanol replaces bromine with a methoxy group at 80°C, yielding 3,4,5-tris(4-methoxyphenyl)-1H-pyrazole.

  • Ammonolysis : Reaction with aqueous ammonia under reflux forms 4-amino-3,5-bis(4-methoxyphenyl)-1H-pyrazole, though competing hydrolysis can reduce yields.

Cross-Coupling Reactions

Reaction TypeConditionsProductYieldSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF/H₂O (3:1), 100°C, 12h4-Aryl-3,5-bis(4-methoxyphenyl)-1H-pyrazole65–78%
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, PPh₃, TEA, alkyne, DMF, 80°C, 24h4-Alkynyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole58–72%
Buchwald–Hartwig Amination Pd₂(dba)₃, Xantphos, Cs₂CO₃, amine, toluene, 110°C, 24h4-Amino-3,5-bis(4-methoxyphenyl)-1H-pyrazole52%

Oxidation and Reduction

The pyrazole ring and methoxy groups participate in redox transformations:

Oxidation

  • Ring Oxidation : Treatment with KMnO₄ in acidic medium cleaves the pyrazole ring, forming 4-methoxybenzoic acid derivatives.

  • Demethylation : BBr₃ in CH₂Cl₂ at −78°C selectively removes methoxy groups, yielding 3,5-bis(4-hydroxyphenyl)-4-bromo-1H-pyrazole .

Reduction

  • Bromine Reduction : Hydrogenation over Pd/C in ethanol replaces bromine with hydrogen, producing 3,5-bis(4-methoxyphenyl)-1H-pyrazole (87% yield).

Heterocyclic Functionalization

The NH group at position 1 enables further derivatization:

N-Alkylation

  • Benzylation : Reaction with benzyl bromide and K₂CO₃ in DMF forms 1-benzyl-4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole (91% yield) .

  • Propargylation : Propargyl bromide in acetone with NaH yields 1-propargyl derivatives for click chemistry applications .

Electrophilic Aromatic Substitution

The electron-rich 4-methoxyphenyl groups undergo regioselective electrophilic reactions:

Nitration

  • HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para positions of the methoxyphenyl rings (62% yield) .

Halogenation

  • Iodination : ICl in acetic acid substitutes hydrogen at the methoxyphenyl meta positions, forming polyhalogenated derivatives .

Complexation and Catalysis

The pyrazole nitrogen and bromine atom facilitate coordination chemistry:

  • Pd Complexation : Acts as a bidentate ligand for Pd(II) in Suzuki-Miyaura catalysis, enhancing coupling efficiency .

  • Cu Chelation : Forms stable complexes with Cu(I) in azide-alkyne cycloadditions, enabling one-pot syntheses of triazole hybrids .

Scientific Research Applications

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents (Positions) Electronic Effects Steric Effects
4-Bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole Br (4), 4-OCH₃Ph (3,5) Electron-withdrawing (Br), donating (OCH₃) High bulk due to two aryl groups
4-Bromo-1,3,5-trimethyl-1H-pyrazole Br (4), CH₃ (1,3,5) Electron-withdrawing (Br), donating (CH₃) Moderate bulk (small alkyl groups)
4-Ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole C₂H₅ (4), 4-OCH₃Ph (3,5) Donating (C₂H₅ and OCH₃) Reduced bulk vs. Br substituent
3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde BrPh (3), ClBn (1), CHO (5) Withdrawing (Br, Cl, CHO) Moderate bulk from benzyl group

Key Insights :

  • Methoxyphenyl groups increase lipophilicity and π-stacking capability compared to alkyl or halogenated analogs .
  • Ethyl substitution (vs. Br) reduces steric hindrance, favoring membrane permeability in biological systems .

Key Insights :

  • Bromine substitution correlates with cardiovascular activities (e.g., antiarrhythmic effects) in diphenylpyrazoles .

Physicochemical Properties

Property This compound 4-Bromo-1,3,5-trimethyl-1H-pyrazole 4-Ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole
Molecular Weight ~408.3 g/mol 203.06 g/mol 308.37 g/mol
Melting Point Not reported (estimated >200°C) Not reported Not reported
Solubility Low in water (high lipophilicity) Moderate in organic solvents Higher solubility vs. brominated analog

Key Insights :

  • The target compound’s high molecular weight and aryl substituents suggest low aqueous solubility, typical of lipophilic drug candidates.
  • Ethyl substitution reduces molecular weight and may improve bioavailability compared to brominated analogs .

Biological Activity

4-Bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with bromine and methoxyphenyl groups. The presence of these substituents enhances its reactivity and biological interactions. The molecular formula is C15H14BrN2O2C_{15}H_{14}BrN_2O_2 with a molecular weight of approximately 332.19 g/mol.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, contributing to their death.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. Notably:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines such as MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
  • IC50 Values : In one study, the compound demonstrated an IC50 value of approximately 26 µM against A549 cells, indicating effective antiproliferative activity .
Cell Line IC50 Value (µM) Reference
MDA-MB-2313.79
HepG212.50
A54926.00

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects:

  • Bacterial Strains : It has shown activity against strains such as E. coli and Staphylococcus aureus.
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

  • Anticancer Activity :
    • A study focused on the synthesis and evaluation of pyrazole derivatives found that this compound exhibited potent cytotoxic effects on various cancer cell lines, leading to significant reductions in cell viability .
    • Another investigation demonstrated that this compound could induce apoptosis through ROS generation in lung cancer cells .
  • Antimicrobial Effects :
    • In vitro tests revealed that the compound significantly inhibited the growth of several bacterial strains at concentrations lower than traditional antibiotics .

Q & A

Q. What are the common synthesis routes for 4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclocondensation and halogenation. Key steps include:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
  • Step 2 : Bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions.
  • Step 3 : Functionalization with 4-methoxyphenyl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Q. Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
Temperature60–120°CHigher temps favor cyclization
SolventDMF, THF, DMSOPolar aprotic solvents enhance reactivity
Reaction Time6–24 hoursProlonged time reduces byproducts

Yield and purity depend on precise stoichiometry, inert atmosphere, and purification via column chromatography .

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

Standard Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns and bromine placement.
  • Mass Spectrometry : High-resolution MS validates molecular weight (calc. for C17_{17}H14_{14}BrN2_2O2_2: 373.02 g/mol).
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm1^{-1}).

Q. Resolving Ambiguities :

  • X-ray Crystallography : Resolves tautomerism (e.g., 1H-pyrazole vs. 2H-pyrazole) by confirming bond lengths and angles .
  • HPLC-MS : Detects trace impurities from incomplete bromination or cross-coupling .

Q. What are the known chemical reactivities of this pyrazole derivative?

Key reactions include:

  • Electrophilic Substitution : Bromine at C4 directs further substitution to C3/C5 positions.
  • Nucleophilic Attack : Methoxy groups activate the phenyl rings for SNAr reactions.
  • Metal-Catalyzed Coupling : Suzuki-Miyaura reactions enable aryl group diversification.

Example : Reaction with Grignard reagents replaces bromine with alkyl/aryl groups, forming 3,5-bis(4-methoxyphenyl)-1H-pyrazole derivatives .

Advanced Research Questions

Q. How can synthetic byproducts be minimized, and how are reaction mechanisms validated?

Byproduct Mitigation :

  • Use of flow chemistry reduces side reactions by controlling residence time.
  • In-situ monitoring (e.g., Raman spectroscopy) tracks intermediate formation.

Q. Mechanistic Validation :

  • DFT Calculations : Predict energy barriers for bromination and coupling steps.
  • Isotopic Labeling : 18^{18}O-labeled methoxy groups trace substitution pathways .

Q. How do substituents influence biological activity, and what structural modifications enhance target binding?

Substituent Effects :

GroupImpact on ActivityExample Modification
4-MethoxyphenylEnhances lipophilicity & π-stackingReplace with electron-withdrawing groups (e.g., CF3_3)
BromineActs as a leaving group for further derivatizationSubstitute with azide for click chemistry

SAR Insights : Fluorine or nitro groups at para positions improve metabolic stability, as seen in related pyrazoles .

Q. How are data contradictions (e.g., conflicting NMR or bioactivity results) resolved?

Strategies :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers of methoxy groups).
  • Docking Studies : Correlate crystallographic data (e.g., dihedral angles from ) with bioactivity to identify bioactive conformers.
  • Replicate Assays : Test under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. What computational methods predict the compound’s pharmacokinetics and toxicity?

Tools :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate solubility (LogP ~3.2), CYP450 inhibition.
  • Molecular Dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration).

Validation : Compare with in vitro Caco-2 cell assays .

Q. How can crystallography data guide the design of analogs with improved stability?

Key Findings :

  • Tautomer Stability : The 1H-pyrazole form dominates in the solid state, as confirmed by XRD .
  • Intermolecular Interactions : C-H···π and π-π stacking (e.g., between methoxyphenyl groups) stabilize the lattice.

Design Tip : Introduce bulkier substituents (e.g., tert-butyl) to enhance crystal packing and shelf life .

Q. What advanced purification techniques address challenges in isolating this compound?

  • Prep-HPLC : Resolves closely eluting isomers (e.g., 3,4- vs. 3,5-substituted byproducts).
  • Chiral Chromatography : Separates enantiomers if asymmetric centers are introduced.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Q. How does the compound’s reactivity under photolytic or oxidative conditions affect its handling?

Stability Insights :

  • Light Sensitivity : Bromine may undergo photolytic cleavage; store in amber vials.
  • Oxidative Degradation : Methoxy groups oxidize to quinones under strong oxidants (e.g., KMnO4_4).

Mitigation : Add antioxidants (e.g., BHT) to reaction mixtures and avoid UV exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.